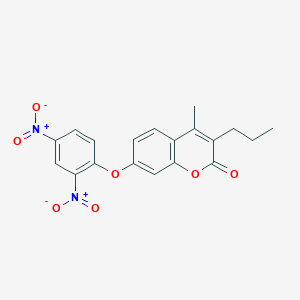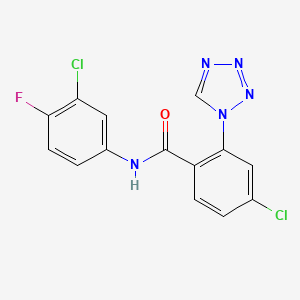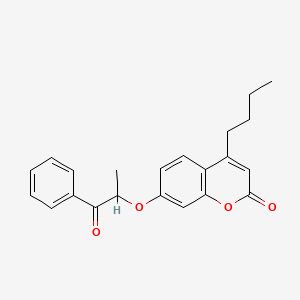![molecular formula C23H16Cl2O3 B11163769 5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11163769.png)
5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H16Cl2O3. It is known for its unique chemical structure, which includes a chromenone core substituted with dichlorobenzyl and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzyl chloride and 7-methyl-4-phenyl-2H-chromen-2-one.
Reaction Conditions: The 3,4-dichlorobenzyl chloride is reacted with 7-methyl-4-phenyl-2H-chromen-2-one in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
5-[(3,4-dichlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one can be compared with similar compounds such as:
7-[(3,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one: This compound has a similar structure but with a hydroxy group at the 5-position.
5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde: This compound has a benzaldehyde group instead of the chromenone core.
6-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: This compound includes a thiadiazolo-pyrimidinone core.
Properties
Molecular Formula |
C23H16Cl2O3 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
5-[(3,4-dichlorophenyl)methoxy]-7-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H16Cl2O3/c1-14-9-20(27-13-15-7-8-18(24)19(25)11-15)23-17(16-5-3-2-4-6-16)12-22(26)28-21(23)10-14/h2-12H,13H2,1H3 |
InChI Key |
KMWITIXEWPRVOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-N-{4-[(4-ethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163696.png)

![3-(benzylsulfonyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163709.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11163713.png)
![1-(2,3-dimethylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11163714.png)
![2-(4-chlorophenoxy)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B11163720.png)
![N-(2-methoxyethyl)-2-{2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B11163724.png)

![3-[(2,6-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11163738.png)
![N-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)propanamide](/img/structure/B11163740.png)
![3-Phenylmethanesulfonyl-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B11163743.png)
![{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B11163745.png)

![2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163757.png)
